Insulin, Asn(21)-diethylamide(A)-, is a modified form of insulin that incorporates a diethylamide group at the Asparagine residue in position 21 of the A-chain. This modification can influence the pharmacokinetics and pharmacodynamics of insulin, potentially enhancing its therapeutic efficacy in diabetes management. Insulin itself is a peptide hormone produced by the beta cells of the pancreas, playing a crucial role in glucose metabolism and homeostasis.
Insulin is primarily synthesized in the pancreas, specifically within the beta cells of the islets of Langerhans. The natural form of insulin consists of two chains: an A-chain and a B-chain, linked by disulfide bonds. The production of insulin begins with the synthesis of preproinsulin, which undergoes several processing steps to become active insulin .
Insulin belongs to the class of polypeptide hormones and is categorized as a peptide hormone due to its structure consisting of amino acids. The modification to Asn(21)-diethylamide(A)- classifies it as a synthetic or engineered variant designed for specific therapeutic applications.
The synthesis of insulin, Asn(21)-diethylamide(A)-, typically involves recombinant DNA technology or chemical synthesis techniques. The recombinant approach usually entails:
Alternatively, chemical synthesis can be employed, which involves solid-phase peptide synthesis (SPPS) where individual amino acids are sequentially added to form the desired peptide chain.
The molecular structure of insulin, Asn(21)-diethylamide(A)-, retains the characteristic structure of native insulin but with an alteration at position 21 on the A-chain. This modification may affect its three-dimensional conformation and receptor binding affinity.
Insulin undergoes several biochemical reactions during its synthesis and action:
The mechanism by which insulin exerts its effects involves:
Insulin, Asn(21)-diethylamide(A)- has potential applications in:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: